molecular formula C8H16N2O4S2 B092896 Cystine dimethyl ester CAS No. 1069-29-0

Cystine dimethyl ester

Cat. No.: B092896
CAS No.: 1069-29-0
M. Wt: 268.4 g/mol
InChI Key: NXPNPYNCKSWEHA-UHFFFAOYSA-N
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Description

Cystine dimethyl ester is a derivative of the amino acid cystine. It is commonly used in various chemical and biological applications due to its unique properties. The compound is often found in the form of its dihydrochloride salt, which enhances its solubility and stability. The molecular formula of this compound dihydrochloride is C8H18Cl2N2O4S2, and it has a molecular weight of 341.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cystine dimethyl ester can be synthesized through the esterification of cystine. One common method involves the reaction of cystine with methanol in the presence of a catalyst such as thionyl chloride (SOCl2). The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cystine dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Nucleophiles: Ammonia (NH3), primary amines.

Major Products Formed

Scientific Research Applications

Cystine dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cystine dimethyl ester exerts its effects is primarily related to its ability to form and break disulfide bonds. This property is crucial in protein chemistry, where disulfide bonds play a key role in maintaining the structural integrity of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its reactive disulfide bond .

Comparison with Similar Compounds

Similar Compounds

    Cystine: The parent compound of cystine dimethyl ester, containing free carboxyl groups instead of ester groups.

    Cysteine: The reduced form of cystine, containing thiol groups instead of a disulfide bond.

    Cysteine methyl ester: A derivative of cysteine with esterified carboxyl groups.

Uniqueness

This compound is unique due to its esterified carboxyl groups, which enhance its solubility and reactivity compared to cystine. This makes it particularly useful in synthetic chemistry and biochemical applications where solubility and reactivity are critical factors .

Properties

IUPAC Name

methyl 2-amino-3-[(2-amino-3-methoxy-3-oxopropyl)disulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2/h5-6H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPNPYNCKSWEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSSCC(C(=O)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910173
Record name Dimethyl cystinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069-29-0
Record name Dimethyl cystinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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